molecular formula C26H21BrClN3O4 B302364 N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE

N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B302364
M. Wt: 554.8 g/mol
InChI Key: VLBMGZBKJBPIBL-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a bromine and chlorine substituted phenyl ring, a methoxy group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on an aromatic ring. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted phenyl and pyrazole derivatives, such as:

  • N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE
  • This compound .

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21BrClN3O4

Molecular Weight

554.8 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C26H21BrClN3O4/c1-16-20(26(33)31(30-16)19-6-4-3-5-7-19)12-17-8-11-23(24(13-17)34-2)35-15-25(32)29-18-9-10-21(27)22(28)14-18/h3-14H,15H2,1-2H3,(H,29,32)/b20-12+

InChI Key

VLBMGZBKJBPIBL-UDWIEESQSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Br)Cl)OC)C4=CC=CC=C4

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Br)Cl)OC)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Br)Cl)OC)C4=CC=CC=C4

Origin of Product

United States

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